molecular formula C17H15ClN2O2 B2896179 2-(4-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 921914-32-1

2-(4-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2896179
CAS RN: 921914-32-1
M. Wt: 314.77
InChI Key: IXNSIRWZAMZIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties, including its ability to interact with specific receptors in the body, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Antiviral and Antiapoptotic Properties

One derivative, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects, particularly in treating Japanese encephalitis. The compound showed a notable decrease in viral load and an increase in survival rates in virus-infected mice, suggesting its potential as a therapeutic agent for viral infections (Ghosh et al., 2008).

Structural and Fluorescence Properties

Research on isoquinoline derivatives, including N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, revealed insights into their structural aspects and properties. These compounds demonstrated the ability to form gels or crystalline solids upon treatment with mineral acids, highlighting their potential in developing novel materials with specific fluorescence characteristics (Karmakar et al., 2007).

Antimicrobial Activities

Several derivatives, including 2{(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl]amino}-N-(substituted phenyl) acetamides, were synthesized and evaluated for their antibacterial activities. These compounds were characterized and subjected to molecular docking studies, indicating their potential as antibacterial agents with specific binding affinities (Rajasekaran & Rao, 2015).

Anticancer and Antimicrobial Potentials

The synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives showed significant in vitro antimicrobial and anticancer activities. These compounds were evaluated through molecular docking studies, indicating their effectiveness against specific cancer cell lines and microbial strains, thereby suggesting their utility in drug development (Mehta et al., 2019).

properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c18-13-4-1-11(2-5-13)9-17(22)19-14-6-7-15-12(10-14)3-8-16(21)20-15/h1-2,4-7,10H,3,8-9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNSIRWZAMZIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

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